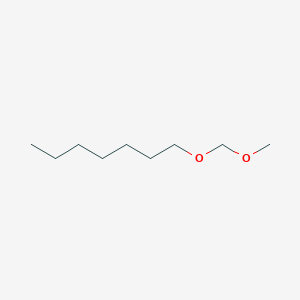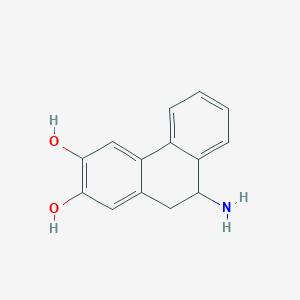
9-Amino-9,10-dihydrophenanthrene-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Amino-9,10-dihydrophenanthrene-2,3-diol is a compound belonging to the class of phenanthrene derivatives. Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound is characterized by the presence of an amino group at the 9th position and hydroxyl groups at the 2nd and 3rd positions on the phenanthrene backbone. This structural configuration imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-9,10-dihydrophenanthrene-2,3-diol can be achieved through several synthetic routes. One common method involves the palladium-catalyzed Heck reaction, followed by a reverse Diels-Alder reaction for formaldehyde elimination . This approach allows for the formation of the phenanthrene core structure with the desired functional groups.
Another method involves the use of intramolecular Diels-Alder reactions, flash vacuum pyrolysis, olefin metathesis, and Friedel-Crafts type cyclization . These reactions provide various pathways to construct the phenanthrene skeleton and introduce the amino and hydroxyl groups at specific positions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of palladium-catalyzed reactions and other catalytic processes ensures high yield and purity of the final product. The scalability of these methods makes them suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
9-Amino-9,10-dihydrophenanthrene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives with altered electronic properties.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions include oxidized phenanthrene derivatives, reduced dihydrophenanthrenes, and substituted phenanthrene compounds. These products have diverse applications in various fields of research and industry.
Applications De Recherche Scientifique
9-Amino-9,10-dihydrophenanthrene-2,3-diol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 9-Amino-9,10-dihydrophenanthrene-2,3-diol involves its interaction with molecular targets and pathways. The compound can undergo ring-opening reactions, hydrogenation, dehydrogenation, isomerization, and alkyl transfer reactions . These reactions are facilitated by the presence of catalytic sites and specific reaction conditions. The compound’s effects are mediated through its interaction with enzymes, receptors, and other biomolecules, leading to various biological and chemical outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 9-Amino-9,10-dihydrophenanthrene-2,3-diol include:
9,10-Dihydrophenanthrene: A precursor to various phenanthrene derivatives.
Phenanthrene-2,3-diol: A compound with hydroxyl groups at the 2nd and 3rd positions.
9-Amino-phenanthrene: A compound with an amino group at the 9th position.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural configuration. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
65647-10-1 |
|---|---|
Formule moléculaire |
C14H13NO2 |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
9-amino-9,10-dihydrophenanthrene-2,3-diol |
InChI |
InChI=1S/C14H13NO2/c15-12-5-8-6-13(16)14(17)7-11(8)9-3-1-2-4-10(9)12/h1-4,6-7,12,16-17H,5,15H2 |
Clé InChI |
VLDQYOSVSLSGCV-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=CC=CC=C2C3=CC(=C(C=C31)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


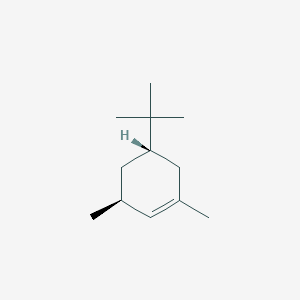
![2,2'-[2-Acetyl-2-(2,6-diethylphenyl)hydrazine-1,1-diyl]diacetic acid](/img/structure/B14475237.png)
![Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane](/img/structure/B14475242.png)
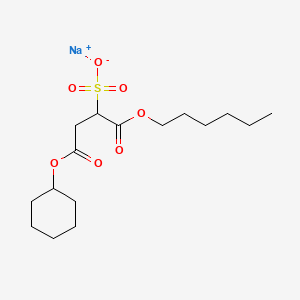
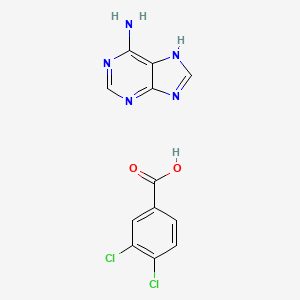
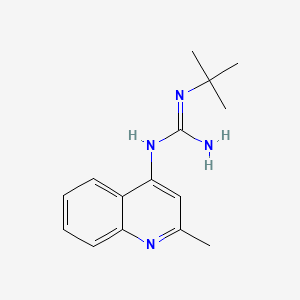
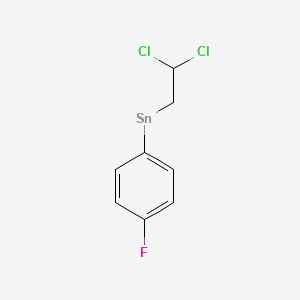
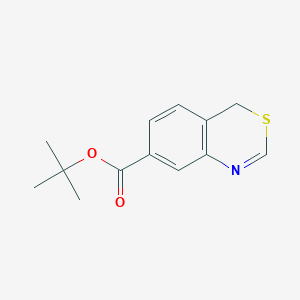

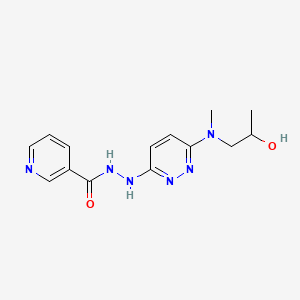
![Bis[(bicyclo[2.2.1]hept-5-en-2-yl)methoxy](oxo)phosphanium](/img/structure/B14475283.png)
![N-{4-Methyl-2-[(methylsulfanyl)methyl]phenyl}acetamide](/img/structure/B14475301.png)
